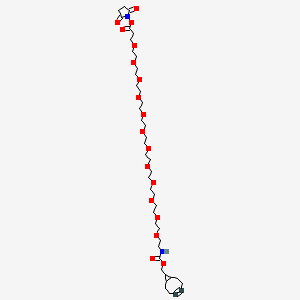

endo-BCN-PEG12-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBETWWKNNXABHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is endo-BCN-PEG12-NHS ester

An In-Depth Technical Guide to endo-BCN-PEG12-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Abstract

The field of targeted therapeutics and advanced diagnostics is critically dependent on the ability to create stable, well-defined bioconjugates. Heterobifunctional linkers are central to this endeavor, providing a molecular bridge between biomolecules and functional payloads. This technical guide offers a deep dive into the architecture, mechanism, and application of a state-of-the-art linker: endo-BCN-PEG12-NHS ester . This molecule uniquely combines two powerful bioorthogonal and amine-reactive chemistries, facilitated by a solubility-enhancing spacer. We will deconstruct its components, elucidate its dual-mode reactivity, provide validated experimental protocols, and discuss its pivotal role in the development of next-generation antibody-drug conjugates (ADCs), diagnostic probes, and other complex bioconjugates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced bioconjugation strategies.

The Imperative for Precision: Heterobifunctional Linkers in Modern Bioconjugation

The covalent attachment of a payload—be it a cytotoxic drug, a fluorescent probe, or a nanoparticle—to a biological macromolecule like an antibody is the cornerstone of bioconjugation. The success of the final conjugate hinges on the linker that connects them. Early-generation linkers often employed chemistries that were either inefficient or lacked specificity, leading to heterogeneous products with suboptimal performance.

The modern imperative is for precision and control. This has driven the development of heterobifunctional linkers, which possess two distinct reactive groups. This design allows for a controlled, stepwise conjugation process, minimizing undesirable side reactions. endo-BCN-PEG12-NHS ester epitomizes this class of advanced reagents, offering a powerful combination of a highly reactive, copper-free click chemistry handle and a selective amine-reactive group, making it an indispensable tool for creating sophisticated and effective biomolecular constructs.[1][2]

Molecular Architecture and Functionality

The power of endo-BCN-PEG12-NHS ester lies in the synergistic function of its three distinct chemical moieties. Each component has been rationally designed to fulfill a specific role in the bioconjugation workflow.

Caption: Molecular components of the endo-BCN-PEG12-NHS ester linker.

The endo-BCN Moiety: Engine of Copper-Free Click Chemistry

The bicyclo[6.1.0]nonyne (BCN) group is a strained cyclooctyne. This geometric strain is the driving force behind its ability to undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[3][] Key advantages include:

-

Bioorthogonality: The reaction is highly specific between the BCN and azide groups, proceeding with minimal interference from other functional groups present in complex biological systems.[5][6]

-

Copper-Free: Unlike the canonical CuAAC click reaction, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[6][7]

-

High Reactivity: The endo isomer of BCN is particularly reactive, enabling rapid and efficient conjugation even at low biomolecule concentrations.[8][9] This reaction forms a stable, covalent triazole linkage.[9]

The NHS Ester: A Robust Tool for Amine Conjugation

The N-hydroxysuccinimidyl (NHS) ester is one of the most common and reliable functional groups for targeting primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins and antibodies.[10][11] The reaction mechanism is a nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[12][13] The efficiency of this reaction is critically dependent on pH.[14][15]

The PEG12 Spacer: Modulator of Physicochemical Properties

The discrete polyethylene glycol (PEG) chain, consisting of 12 ethylene glycol units, serves multiple crucial functions:

-

Enhanced Solubility: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The hydrophilic PEG12 chain helps to mitigate aggregation and improve the solubility of the final conjugate in aqueous buffers.[16][17][18]

-

Steric Separation: The flexible, long-chain spacer physically separates the payload from the biomolecule, which can help preserve the biological activity (e.g., antibody binding) and reduce steric hindrance.[1][19]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life in vivo.[16][20]

Mechanism of Action: A Two-Step Orthogonal Conjugation Strategy

The heterobifunctional nature of the linker enables a highly controlled, sequential conjugation workflow. A typical strategy for constructing an ADC involves first attaching the linker to an antibody, followed by the "click" conjugation of an azide-modified drug payload.

Caption: A typical two-step workflow for ADC synthesis.

This sequential approach is self-validating. The purification step after the initial amine reaction ensures that only linker-modified antibody proceeds to the next stage. This prevents the formation of undesirable side products and allows for precise control over the final conjugate composition.

Quantitative Data & Critical Parameters

Successful bioconjugation requires an understanding of the underlying chemical kinetics and stability. The choices made during the experimental setup are directly informed by this quantitative data.

Table 1: Hydrolytic Stability of the NHS Ester Moiety This table highlights the critical importance of pH control. While a slightly alkaline pH is required to deprotonate primary amines for the reaction, excessively high pH rapidly hydrolyzes the NHS ester, reducing labeling efficiency.[10][12]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | ~10 minutes |

| 9.0 | Room Temperature | Minutes |

| Sources:[10][12] |

Table 2: Comparative SPAAC Reaction Kinetics The reaction rate constant (k₂) is a measure of the intrinsic reactivity of the cyclooctyne. The endo-BCN moiety exhibits high reactivity, ensuring efficient conjugation.

| Cyclooctyne Reagent | k₂ with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristic |

| BCN | ~0.3 - 0.6 | High reactivity, good stability |

| DBCO/DIBAC | ~0.1 - 0.3 | Aromatic, can introduce hydrophobicity |

| BARAC | >1.0 | Very high reactivity but lower stability |

| Sources:[6][9][21] |

Causality Behind Experimental Choices:

-

Why pH 8.3-8.5? This pH range represents the optimal compromise for the NHS ester reaction. It is high enough to ensure a sufficient population of nucleophilic, unprotonated primary amines on the protein, but not so high as to cause immediate, catastrophic hydrolysis of the linker before it can react.[14][15]

-

Why Use Anhydrous Solvent? The NHS ester is susceptible to hydrolysis. Preparing the stock solution of the linker in a dry, aprotic solvent like DMSO or DMF minimizes its degradation prior to its addition to the aqueous reaction buffer.[14][22]

Experimental Protocols: A Validated Workflow

The following protocols provide a robust framework for the two-stage conjugation process.

Protocol: Labeling a Protein/Antibody with endo-BCN-PEG12-NHS Ester

This protocol details the first stage: attaching the BCN handle to the target protein.

Caption: Laboratory workflow for protein functionalization with BCN.

Methodology:

-

Prepare Protein Solution:

-

Buffer exchange the target protein (e.g., an IgG antibody) into an amine-free buffer at the target pH. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.[22]

-

Adjust the protein concentration to between 2.5-10 mg/mL. Higher concentrations generally lead to greater labeling efficiency.[15][22]

-

Crucial: Ensure the buffer is free of primary amines like Tris or glycine, which would compete for reaction with the NHS ester.[12]

-

-

Prepare Linker Stock Solution:

-

Allow the vial of solid endo-BCN-PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the linker in fresh, anhydrous DMSO or DMF to a concentration of 10-20 mM.[14][23] This stock solution, if stored properly at -20°C, can be stable for 1-2 months.[15][23]

-

-

Perform the Labeling Reaction:

-

Calculate the volume of linker stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein. An initial empirical value for antibodies is often an 8-10 fold excess.[14][15]

-

While gently stirring the protein solution, add the calculated volume of linker stock dropwise.[22]

-

Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C, protected from light.[12][24]

-

-

Purify the Conjugate:

-

Immediately following incubation, remove the unreacted linker and the NHS byproduct.

-

The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[14][22] Dialysis is an alternative for larger volumes.

-

Protocol: SPAAC Conjugation of an Azide-Modified Payload

This protocol details the second stage: attaching the azide-payload to the BCN-functionalized protein.

Methodology:

-

Prepare Reagents:

-

Dissolve the azide-modified payload (e.g., a cytotoxic drug or fluorescent dye) in a compatible solvent (e.g., DMSO).

-

The purified BCN-protein from the previous protocol is used directly.

-

-

Perform the SPAAC Reaction:

-

Add a 1.5- to 5-fold molar excess of the azide-payload to the BCN-protein solution.

-

The reaction proceeds efficiently in standard physiological buffers (e.g., PBS, pH 7.4).

-

Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by chromatography (e.g., HIC-HPLC for ADCs).

-

-

Purify the Final Conjugate:

-

Remove the excess azide-payload and any organic solvent.

-

Purification methods depend on the nature of the conjugate. For ADCs, Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC) are commonly used.

-

Applications & Case Studies

The unique properties of endo-BCN-PEG12-NHS ester make it suitable for a range of high-stakes applications.

-

Antibody-Drug Conjugate (ADC) Development: This is a primary application area. The linker can be used to conjugate highly potent drug molecules to antibodies, creating targeted cancer therapeutics. The PEG12 spacer is particularly valuable for improving the stability and pharmacokinetic profile of ADCs carrying hydrophobic payloads.[1][20]

-

Probe Development and Diagnostics: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to antibodies or proteins for use in assays like flow cytometry, ELISA, and fluorescence microscopy.[1]

-

Targeted Drug Delivery: Beyond ADCs, the linker can be used to construct conjugates for delivering small molecules, oligonucleotides, or peptides to specific cells or tissues by attaching them to a targeting ligand.[25]

Troubleshooting Guide

Table 3: Common Issues and Recommended Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low NHS Labeling Efficiency | 1. Hydrolysis of NHS ester (pH too high, old aqueous stock).2. Inactive primary amines (pH too low).3. Competing nucleophiles (e.g., Tris buffer).4. Insufficient molar excess of linker. | 1. Prepare fresh linker stock in anhydrous DMSO. Ensure reaction buffer pH is accurately between 8.3-8.5.[14][15]2. Confirm buffer pH is in the optimal range.[10]3. Use a non-amine buffer like bicarbonate or phosphate.[12]4. Increase the molar excess of the linker (e.g., from 10x to 20x). |

| Protein Aggregation | 1. High concentration of organic solvent (DMSO/DMF).2. Hydrophobicity of the BCN group or final payload.3. Protein instability at reaction pH/temp. | 1. Keep the final concentration of organic solvent below 10%.[12]2. The PEG12 linker is designed to mitigate this; ensure proper folding during purification.3. Perform the reaction at 4°C instead of room temperature.[24] |

| Low SPAAC Yield | 1. Inaccurate quantification of BCN-protein or azide-payload.2. Steric hindrance.3. Insufficient reaction time. | 1. Accurately determine the degree of labeling (DOL) of the BCN-protein before starting the SPAAC reaction.2. The PEG12 spacer helps; however, consider alternative attachment sites if hindrance is suspected.3. Extend the incubation time and monitor progress. |

Conclusion & Future Outlook

endo-BCN-PEG12-NHS ester is more than just a linker; it is a sophisticated chemical tool that provides researchers with a high degree of control over the construction of complex bioconjugates. By combining the specificity of amine chemistry with the bioorthogonality of copper-free click chemistry, and integrating a beneficial PEG spacer, it addresses key challenges in the field, including solubility, stability, and reaction efficiency. As the demand for more homogeneous, potent, and safer targeted therapies continues to grow, the adoption of such advanced, rationally designed linkers will be paramount to success in the laboratory and the clinic.

References

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]

-

Jiang, H., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(8), e524. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]

-

AxisPharm. (n.d.). endo-BCN-PEG12-NHS ester. AxisPharm. Retrieved from [Link]

-

AxisPharm. (n.d.). BCN-PEG Click Chemistry Linker Reagents. AxisPharm. Retrieved from [Link]

-

ResearchGate. (n.d.). Strain-promoted alkyne-azide cycloaddition (SPAAC). ResearchGate. Retrieved from [Link]

-

Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. Retrieved from [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Retrieved from [Link]

-

D'Atri, V., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. RSC Medicinal Chemistry, 12(9), 1478-1488. Retrieved from [Link]

-

CD BioGlyco. (n.d.). PEG Linkers. CD BioGlyco. Retrieved from [Link]

Sources

- 1. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]

- 2. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. BCN-alkyne (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]

- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. precisepeg.com [precisepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. interchim.fr [interchim.fr]

- 16. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 17. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 18. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 19. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 20. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biotium.com [biotium.com]

- 23. NHS ester protocol for labeling proteins [abberior.rocks]

- 24. neb.com [neb.com]

- 25. purepeg.com [purepeg.com]

An In-depth Technical Guide to endo-BCN-PEG12-NHS Ester: Structure, Properties, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of the heterobifunctional linker, endo-BCN-PEG12-NHS ester, tailored for researchers, scientists, and drug development professionals. We will delve into its core structural components, physicochemical properties, and provide detailed, field-proven protocols for its application in advanced bioconjugation strategies.

Introduction: A Versatile Tool for Modern Bioconjugation

In the evolving landscape of bioconjugation, precision and efficiency are paramount. The endo-BCN-PEG12-NHS ester has emerged as a powerful tool, enabling the covalent linkage of molecules with a high degree of specificity and under biocompatible conditions. This heterobifunctional linker possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines, and an endo-bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The inclusion of a 12-unit polyethylene glycol (PEG) spacer further enhances its utility by improving aqueous solubility, increasing bioavailability, and reducing steric hindrance of the conjugated molecules.[1][3][4][5]

This strategic design makes endo-BCN-PEG12-NHS ester particularly well-suited for a range of applications, including the development of antibody-drug conjugates (ADCs), the creation of sophisticated diagnostic probes, and the surface modification of biomaterials.[1][][7]

Molecular Structure and Physicochemical Properties

The unique architecture of endo-BCN-PEG12-NHS ester is central to its function. Each component plays a critical role in its reactivity and handling.

Key Structural Components:

-

endo-Bicyclononyne (BCN): This strained cyclic alkyne is the reactive partner in SPAAC. The ring strain significantly lowers the activation energy for the reaction with azides, allowing for rapid and specific conjugation without the need for a cytotoxic copper catalyst.[][8][9] The "endo" configuration is noted to be slightly more reactive than the "exo" diastereomer.[10] BCN is also recognized for its chemical stability and relative hydrophilicity.[10]

-

Polyethylene Glycol (PEG)12 Linker: This hydrophilic spacer, composed of 12 repeating ethylene glycol units, imparts several desirable properties. It enhances the aqueous solubility of the linker and its conjugates, which is crucial when working with biomolecules.[3][5] The PEG linker also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance and preserving their biological activity.[1][4] In the context of ADCs, PEG linkers can improve pharmacokinetics by increasing circulation time and reducing immunogenicity.[7][11]

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds under mild pH conditions.[12][13]

Physicochemical Properties Summary:

| Property | Value | Source(s) |

| Chemical Formula | C42H70N2O18 | [14][15] |

| Molecular Weight | 891.02 g/mol | [14][15] |

| CAS Number | 2183440-26-6 | [1][14] |

| Purity | Typically >90-95% | [15][16] |

| Solubility | Aqueous soluble | [2] |

| Appearance | White to off-white solid | N/A |

Experimental Protocols and Methodologies

The successful application of endo-BCN-PEG12-NHS ester hinges on optimized reaction conditions that account for the distinct reactivity of each functional group.

Protocol 1: Amine Labeling via NHS Ester Chemistry

This protocol details the conjugation of endo-BCN-PEG12-NHS ester to a protein containing primary amines.

Core Principle: The NHS ester reacts with unprotonated primary amines to form a stable amide bond. The reaction is pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.[17][18]

Step-by-Step Methodology:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5.[12] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[17] Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[13] The optimal protein concentration is typically 1-10 mg/mL.[17]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the endo-BCN-PEG12-NHS ester in a small volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12] The use of high-quality, amine-free DMF is crucial to prevent reaction with impurities.

-

Initiate the Labeling Reaction: Add the dissolved NHS ester to the protein solution. A molar excess of the NHS ester (typically 8-20 fold) is recommended to drive the reaction to completion.[17] The optimal ratio may need to be determined empirically based on the protein and desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle stirring.[12]

-

Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS ester.[13]

-

Purification: Remove unreacted linker and byproducts using a desalting column (e.g., G-25), dialysis, or size-exclusion chromatography.[12][19]

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Causality Behind Experimental Choices:

-

pH Control: The pH is a critical parameter. Below pH 7, the primary amines are protonated and non-nucleophilic. Above pH 9, the hydrolysis of the NHS ester becomes rapid, significantly reducing the labeling efficiency.[13][18] The 8.3-8.5 range provides a balance between amine reactivity and NHS ester stability.

-

Molar Excess: A molar excess of the NHS ester is used to overcome the competing hydrolysis reaction and achieve a higher degree of labeling.

-

Anhydrous Solvent: Using anhydrous DMSO or DMF for the NHS ester stock solution prevents premature hydrolysis.

NHS Ester Stability:

The stability of the NHS ester is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [13][20] |

| 8.5 | Room Temperature | ~125-180 minutes | [18] |

| 8.6 | 4 | 10 minutes | [13] |

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-labeled biomolecule from Protocol 1 and an azide-containing molecule.

Core Principle: SPAAC is a bioorthogonal reaction that proceeds rapidly at physiological temperature and pH without a copper catalyst.[8][9] The reaction between the strained alkyne (BCN) and the azide forms a stable triazole linkage.[][8]

Step-by-Step Methodology:

-

Prepare Reactants: Ensure the BCN-labeled biomolecule is in a suitable buffer, such as phosphate-buffered saline (PBS). The azide-containing molecule should be dissolved in a compatible solvent.

-

Initiate the SPAAC Reaction: Combine the BCN-labeled biomolecule and the azide-containing molecule. A 5- to 20-fold molar excess of the smaller molecule is often used to ensure complete conjugation of the larger biomolecule.[8]

-

Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[8] The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if one of the components is a protein.

-

Purification: Remove the excess unreacted component using an appropriate purification method, such as size-exclusion chromatography, affinity chromatography, or dialysis.[8]

-

Characterization: Analyze the final conjugate to confirm the successful ligation and purity.

Causality Behind Experimental Choices:

-

Bioorthogonality: The BCN and azide groups are chemically inert to most functional groups found in biological systems, ensuring that the reaction is highly specific.[][8]

-

Copper-Free: The absence of a copper catalyst is a significant advantage for in vivo and live-cell applications due to the cytotoxicity of copper.[8][9]

-

Molar Ratio: The use of a molar excess of one reactant helps to drive the reaction to completion, which is particularly important when one component is present at a low concentration.

Conclusion: Enabling Advanced Bioconjugation Strategies

The endo-BCN-PEG12-NHS ester is a meticulously designed chemical tool that offers a powerful combination of amine reactivity and copper-free click chemistry. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, provides researchers with a versatile and efficient means to construct complex bioconjugates. By understanding the underlying chemical principles and adhering to optimized protocols, scientists can effectively leverage this linker to advance their research in drug discovery, diagnostics, and materials science.[1][8]

References

-

NHS ester protocol for labeling proteins - Abberior. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]

-

NHS-ester-protein-labeling - Protocols.io. [Link]

-

endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. [Link]

-

Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... - ResearchGate. [Link]

-

Protocols - baseclick GmbH. [Link]

-

Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC - NIH. [Link]

-

How to Choose the Right PEG Linker for Your Research and Applications. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

-

PEG Linkers - GlycoCLICK - CD BioGlyco. [Link]

-

BCN-PEG Click Chemistry Linker Reagents - AxisPharm. [Link]

-

Comparative Study of Click Handle Stability in Common Ligation Conditions. [Link]

-

Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. [Link]

Sources

- 1. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]

- 2. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 14. 2183440-26-6 | endo-BCN-PEG12-NHS ester - AiFChem [aifchem.com]

- 15. precisepeg.com [precisepeg.com]

- 16. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]

- 17. interchim.fr [interchim.fr]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. NHS-ester-protein-labeling [protocols.io]

- 20. help.lumiprobe.com [help.lumiprobe.com]

Introduction: A Multifunctional Tool for Advanced Bioconjugation

An In-Depth Technical Guide to the Mechanism and Application of endo-BCN-PEG12-NHS Ester

In the landscape of modern drug development, diagnostics, and proteomics, the ability to specifically and stably link different molecular entities is paramount. The endo-BCN-PEG12-NHS ester is a premier example of a heterobifunctional linker, a molecule engineered with distinct reactive groups to facilitate sequential, controlled conjugation reactions.[1][2] This guide provides a detailed exploration of its core components, the dual mechanisms of action it enables, and the practical, field-proven protocols for its successful implementation.

This linker is comprised of three key functional domains:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group for covalent attachment to proteins, antibodies, or other biomolecules containing primary amines.[3][4]

-

endo-Bicyclononyne (endo-BCN): A strained alkyne that enables highly efficient and bioorthogonal "click chemistry" ligation with azide-modified molecules.[5][6]

-

Polyethylene Glycol (PEG12): A discrete 12-unit polyethylene glycol chain that serves as a hydrophilic, flexible spacer, enhancing solubility and optimizing the spatial orientation of the conjugated partners.[7][8]

The strategic combination of these components allows for a powerful two-step conjugation strategy, making it an invaluable tool for constructing complex architectures like antibody-drug conjugates (ADCs) and targeted imaging agents.[7][9]

Caption: Core components of the endo-BCN-PEG12-NHS ester linker.

Part 1: The NHS Ester Moiety - Mechanism of Amine-Specific Conjugation

The first step in utilizing this linker typically involves the reaction of the NHS ester group with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein). This reaction is a classic example of nucleophilic acyl substitution.[10]

The Chemistry of Amide Bond Formation

The reaction proceeds when an unprotonated primary amine, acting as a potent nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate.[11] This intermediate subsequently collapses, leading to the expulsion of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and irreversible amide bond.[3][10]

The Critical Competition: Aminolysis vs. Hydrolysis

The primary challenge and most critical control point in NHS ester chemistry is the competing reaction of hydrolysis.[4] In an aqueous environment, water molecules can also act as a nucleophile, attacking the NHS ester. This leads to the irreversible cleavage of the ester, yielding an unreactive carboxylic acid and rendering the linker inert to its intended amine target.[10][12] The efficiency of the desired conjugation (aminolysis) is therefore a direct function of its rate relative to the rate of hydrolysis.

This competition is governed almost entirely by pH.

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and significantly slows the desired aminolysis reaction.[4][10]

-

Optimal pH (8.3 - 8.5): This range represents a crucial balance. It is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines (-NH₂) for an efficient reaction, yet not so high as to cause overwhelmingly rapid hydrolysis of the NHS ester.[13]

-

High pH (>9.0): While the rate of aminolysis is very high, the rate of hydrolysis becomes extremely rapid, drastically reducing the half-life of the NHS ester and often leading to poor conjugation efficiency.[10]

Caption: The competing pathways of aminolysis and hydrolysis for an NHS ester.

Quantitative Data: NHS Ester Stability

The hydrolytic stability of the NHS ester is inversely proportional to the pH of the solution. The following table provides critical data for designing conjugation experiments.

| pH | Temperature (°C) | Half-life of NHS Ester | Sources |

| 7.0 | 0 | 4-5 hours | [3][14] |

| 7.0 | Ambient | ~7 hours | [10] |

| 8.0 | 4 | ~1 hour | [10] |

| 8.5 | Room Temperature | 125-180 minutes | [10] |

| 8.6 | 4 | 10 minutes | [3][14][15] |

| 9.0 | Room Temperature | Minutes | [10] |

Part 2: The PEG12 Linker - The Hydrophilic Spacer

The inclusion of a polyethylene glycol (PEG) linker is a deliberate design choice to impart several beneficial properties to the overall conjugate.[16]

-

Enhanced Solubility: PEG is inherently hydrophilic, which significantly improves the aqueous solubility of the linker and, subsequently, the final conjugate, which is particularly important when dealing with hydrophobic payloads.[7][8]

-

Reduced Steric Hindrance: The flexible, 12-unit ethylene glycol chain provides spatial separation between the two conjugated molecules. This minimizes steric clash, ensuring that the biological activity of a protein or antibody is not compromised by the attachment of a large payload.[8][16]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule. This can reduce renal clearance, extending the circulation half-life of the drug.[7][]

-

Low Immunogenicity: PEG is considered biocompatible and non-immunogenic, reducing the risk of an adverse immune response against the conjugate.[7]

The "12" in PEG12 signifies that this is a monodisperse or discrete PEG (dPEG®) linker, meaning it has a precise, defined length and molecular weight, unlike traditional polydisperse polymers.[7] This ensures batch-to-batch consistency and a homogenous final product, which is a critical requirement for therapeutic and diagnostic development.

Part 3: The endo-BCN Moiety - Bioorthogonal Ligation via SPAAC

After the initial amine conjugation, the endo-BCN group becomes the reactive handle for the second ligation step. BCN is a cyclooctyne, a class of molecules whose utility lies in the substantial ring strain of the eight-membered ring containing a triple bond.[5][18] This strain is the driving force for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]

The Mechanism of Copper-Free Click Chemistry

SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[][20] Unlike the original copper-catalyzed "click" reaction, SPAAC does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[21][22]

The reaction is a [3+2] dipolar cycloaddition between the strained alkyne (the BCN) and an organic azide (-N₃). The high degree of ring strain in BCN (approximately 18 kcal/mol) significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperature and pH.[20] The reaction is highly selective, forming a stable, covalent triazole linkage.[23] The endo diastereomer of BCN is noted to be slightly more reactive in SPAAC than its exo counterpart.[5][6]

Caption: A typical two-step workflow for creating a bioconjugate.

Protocol 1: Amine Conjugation via NHS Ester

This protocol describes the conjugation of the linker to a protein or antibody.

A. Materials & Buffers

-

Protein/Antibody: Solution in a suitable buffer (e.g., 1-10 mg/mL).

-

endo-BCN-PEG12-NHS Ester: Lyophilized powder.

-

Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Use high-quality, amine-free solvent. [13]* Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M HEPES, pH 8.3-8.5. Crucial: Do not use buffers containing primary amines like Tris or glycine. [3][14]* Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

-

Purification: Size-exclusion chromatography (desalting) column (e.g., Sephadex G-25).

B. Procedure

-

Prepare Protein: Exchange the protein into the Reaction Buffer. Ensure the final concentration is known.

-

Prepare Linker Stock Solution: Immediately before use, dissolve the endo-BCN-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). The NHS ester is unstable in aqueous solution, so this step must not be done in advance. [13]3. Calculate Molar Excess: Determine the molar ratio of linker to protein. A common starting point is a 10- to 20-fold molar excess of the linker over the protein. [10]This may require optimization depending on the number of available lysines and the desired degree of labeling (DOL).

-

Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation. [10]5. Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation at lower temperatures can be beneficial for sensitive proteins.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any remaining unreacted NHS ester.

-

Purification: Immediately purify the BCN-modified protein from the excess linker and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Bioorthogonal Ligation via SPAAC

This protocol describes the "clicking" of an azide-modified payload onto the BCN-modified protein.

A. Materials

-

BCN-Modified Protein: Purified product from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-Modified Payload: Dissolved in a compatible solvent (e.g., water, DMSO).

-

Purification System: Size-exclusion chromatography (SEC), affinity chromatography, or dialysis, as appropriate for the final conjugate.

B. Procedure

-

Prepare Reactants: Ensure both the BCN-modified protein and the azide-modified payload are fully dissolved and their concentrations are known.

-

Calculate Molar Excess: Determine the molar ratio of the azide payload to the BCN-protein. A 1.5- to 5-fold molar excess of the azide payload is a typical starting point. [21]3. Reaction: Add the azide payload to the BCN-protein solution.

-

Incubation: Incubate the reaction at room temperature for 4-12 hours or at 37°C to increase the reaction rate. The reaction can also be left overnight at 4°C. Reaction progress can be monitored by techniques like SDS-PAGE (shift in molecular weight) or chromatography if applicable.

-

Final Purification: Purify the final conjugate to remove any unreacted azide payload and byproducts. The choice of purification method will depend on the properties of the final product.

Conclusion

The endo-BCN-PEG12-NHS ester is a sophisticated and highly effective chemical tool that provides researchers with precise control over the construction of complex bioconjugates. By understanding the distinct mechanisms of its amine-reactive NHS ester and its bioorthogonal endo-BCN group, and by carefully controlling the reaction conditions—particularly the pH for the initial conjugation—scientists can reliably generate homogenous and functional molecules. The integrated PEG12 spacer further enhances the properties of the final product, making this linker a cornerstone reagent for developing next-generation therapeutics, diagnostics, and research probes.

References

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - CL.

- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe.

- Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjug

- Wh

- PEG Linkers in Peptide-Drug Conjug

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIV

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz

- BCN | Click Chemistry. MedchemExpress.com.

- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

- endo-BCN-PEG12-NHS ester, 2183440-26-6. BroadPharm.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- endo BCN-PEG12-NHS Ester. Precise PEG.

- endo-BCN-PEG12-NHS ester, CAS 2183440-26-6. AxisPharm.

- How to Choose the Right PEG Linker for Your Research and Applic

- Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN-O-PNB. Benchchem.

- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC - NIH.

- Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. PMC - NIH.

- 2183440-26-6 | endo-BCN-PEG12-NHS ester. AiFChem.

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.

- Strain-promoted alkyne-azide cycloadditions (SPAAC)

- BCN-PEG Click Chemistry Linker Reagents. AxisPharm.

- Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Royal Society of Chemistry.

- BCN - Click Chemistry Reagents. Alfa Chemistry.

Sources

- 1. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]

- 2. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. purepeg.com [purepeg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. precisepeg.com [precisepeg.com]

- 18. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to endo-BCN-PEG12-NHS Ester for Copper-Free Click Chemistry

Introduction: The Imperative for Bioorthogonal Chemistry

In the intricate landscape of modern biological research and therapeutic development, the ability to selectively modify biomolecules in their native environment is paramount. "Click Chemistry," a concept introduced by K. Barry Sharpless, addresses this need by defining a set of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] The premier example of this is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems.[2] This limitation spurred the development of Copper-Free Click Chemistry , a revolutionary approach that enables robust covalent bond formation within complex biological milieux without the need for a toxic metal catalyst.[1][3]

At the forefront of this technology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that leverages the high ring strain of cyclooctyne derivatives to accelerate their reaction with azides.[1][] This guide provides an in-depth technical overview of a powerful trifunctional reagent, endo-BCN-PEG12-NHS ester , designed to harness the power of SPAAC for advanced bioconjugation.

Chapter 1: Deconstructing the Reagent: A Trifunctional Architect

The endo-BCN-PEG12-NHS ester is a heterobifunctional linker meticulously designed with three key components, each serving a distinct and critical function in bioconjugation workflows.[5][6] Understanding the role of each moiety is fundamental to designing and executing successful experiments.

The Amine-Reactive Handle: N-Hydroxysuccinimide (NHS) Ester

The N-Hydroxysuccinimide (NHS) ester is one of the most widely used reactive groups for modifying biomolecules.[7][] It provides a mechanism for covalently attaching the linker to a target molecule.

-

Mechanism of Action : The NHS ester reacts selectively and efficiently with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable and irreversible amide bond.[7][9] The reaction is a classic nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the ester, leading to the release of the N-hydroxysuccinimide leaving group.[7]

-

Causality of Reaction Conditions : The efficiency of this reaction is critically dependent on pH. A slightly alkaline pH (typically 7.2-8.5) is required to ensure that a sufficient population of the target primary amines are deprotonated and thus nucleophilic.[9][10][11] However, as pH increases, the rate of hydrolysis of the NHS ester—an undesirable competing reaction with water—also accelerates dramatically, reducing conjugation efficiency.[12][13] Therefore, careful pH control is the cornerstone of a successful NHS ester conjugation.

The Bioorthogonal Engine: endo-Bicyclo[6.1.0]nonyne (BCN)

Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne that serves as the reactive partner for azides in the SPAAC reaction.[3][14] Its unique properties make it a valuable tool in the copper-free click chemistry arsenal.

-

Mechanism of Action : The high ring strain of the BCN alkyne drives a concerted [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage without a catalyst.[1][15] This reaction is highly bioorthogonal, meaning neither the BCN nor the azide functional group cross-reacts with other functional groups typically found in biological systems.[]

-

Stereochemical Considerations (Endo vs. Exo) : BCN exists as two diastereomers, endo and exo. The endo-BCN isomer is noted for its higher reactivity in SPAAC reactions compared to the exo form.[16][17] This enhanced reactivity is a key advantage for achieving rapid conjugation, especially at low reactant concentrations. BCN is also recognized for its favorable balance of high reactivity and a relatively small, hydrophilic structure compared to more hydrophobic cyclooctynes like DBCO.[17][18]

The Solubility and Spacing Modulator: Polyethylene Glycol (PEG) Linker

The linker incorporates a monodisperse polyethylene glycol (PEG) spacer consisting of 12 ethylene glycol units (PEG12).[5][19] This component is not merely a spacer but a critical modulator of the reagent's physicochemical properties.

-

Function and Benefits :

-

Enhanced Solubility : The hydrophilic PEG chain significantly increases the aqueous solubility of the entire reagent and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[20][21][22]

-

Reduced Steric Hindrance : The long, flexible PEG12 chain acts as a spacer arm, minimizing steric hindrance between the conjugated molecules.[5][21] This allows for more efficient interaction between the BCN group and its azide partner, or between the conjugated biomolecule and its target.

-

Improved Pharmacokinetics : In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can extend their circulation half-life and reduce immunogenicity.[19][22][23][]

-

Chapter 2: The Two-Step Conjugation Workflow

The utility of endo-BCN-PEG12-NHS ester lies in its ability to facilitate a sequential, two-step conjugation strategy. This allows for the precise and controlled assembly of complex bioconjugates.

Chapter 3: Experimental Protocols and Methodologies

The following protocols provide a validated starting point for using endo-BCN-PEG12-NHS ester. Optimization may be required based on the specific properties of the biomolecule being labeled.

Protocol 1: Labeling a Protein with endo-BCN-PEG12-NHS Ester

This protocol details the first step of the workflow: attaching the BCN handle to a protein via its primary amines.

A. Critical Pre-Reaction Considerations:

-

Buffer Selection : The choice of buffer is the most critical parameter. AVOID buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[13]

-

Recommended Buffers : Phosphate-Buffered Saline (PBS) pH 7.2-7.5, Sodium Bicarbonate (0.1 M) pH 8.3, or HEPES pH 7.5-8.0. For pH-sensitive proteins, starting at pH 7.4 is advisable, though the reaction will be slower.[25]

-

-

Reagent Preparation : The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[26][27]

-

Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[26][27]

-

Prepare the NHS ester stock solution immediately before use in a dry, high-quality organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7][10] Do not prepare stock solutions for long-term storage.[27]

-

B. Step-by-Step Methodology:

-

Protein Preparation : Prepare the protein solution (typically 1-10 mg/mL) in the chosen amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[25][27] If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[27]

-

Reagent Dissolution : Immediately before use, dissolve the endo-BCN-PEG12-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Reaction Incubation :

-

Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation.

-

Gently mix the reaction and incubate. Incubation times can be varied to control the degree of labeling:

-

30-60 minutes at room temperature.

-

2-4 hours at 4°C for sensitive proteins.[9]

-

-

-

Quenching (Optional but Recommended) : To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification : It is crucial to remove unreacted NHS ester and the NHS byproduct.

Protocol 2: SPAAC "Click" Reaction with an Azide-Modified Molecule

This protocol details the second step: conjugating the BCN-labeled protein with a molecule containing an azide group.

A. Critical Pre-Reaction Considerations:

-

Reactant Purity : Ensure the BCN-labeled protein from Protocol 1 is fully purified from any quenching reagents (e.g., Tris), as residual amines could interfere with downstream applications.

-

Solvent Compatibility : The azide-containing molecule may need to be dissolved in an organic co-solvent (e.g., DMSO, DMF) before being added to the aqueous solution of the BCN-protein.

B. Step-by-Step Methodology:

-

Prepare Reactants :

-

Have the purified BCN-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the azide-containing molecule in a compatible solvent.

-

-

Reaction Incubation :

-

Add the azide-containing molecule to the BCN-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the azide molecule is typically used to drive the reaction to completion.

-

Incubate the reaction. SPAAC is generally rapid, but completion time depends on concentration and the specific reactants.

-

Incubation can range from 1 to 12 hours at room temperature or 4°C.

-

The reaction progress can be monitored using techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

-

-

-

Purification :

-

Remove the excess azide-containing molecule and any unreacted protein.

-

Methods : The choice of purification depends on the properties of the final conjugate.

-

Size-Exclusion Chromatography (SEC) : Effective for separating the larger protein conjugate from smaller, unreacted azide molecules.[28]

-

Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) : These techniques can be used to separate the final conjugate from any unlabeled BCN-protein, as the conjugation may alter the protein's surface charge or hydrophobicity.[28][29]

-

-

Chapter 4: Technical Data and Optimization

Achieving the desired outcome requires a quantitative understanding of the reaction parameters.

Quantitative Data Summary

Table 1: Impact of pH on NHS Ester Hydrolytic Stability

| pH | Temperature | Approximate Half-life of NHS Ester | Source(s) |

| 7.0 | 4°C | 4-5 hours | [9] |

| 8.0 | 4°C | ~1 hour | |

| 8.6 | 4°C | 10 minutes | [9] |

| 9.0 | Room Temp. | Minutes |

This data underscores the critical need to balance amine reactivity with ester stability. For sensitive proteins, performing the reaction at pH 7.4 for a longer duration is a viable strategy.

Table 2: Comparative Kinetics of Common Cyclooctynes in SPAAC

| Cyclooctyne | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics | Source(s) |

| BCN | 0.19 - 0.29 | Good balance of reactivity and stability; smaller and more hydrophilic than DBCO. | [16][30] |

| DBCO/DIBAC | ~1.0 | Very fast kinetics due to high ring strain; more hydrophobic. | [2][30] |

| DIFO | ~0.1 | Fluorine substitution enhances reactivity. | [1] |

While DBCO often exhibits faster kinetics, BCN's smaller size, hydrophilicity, and excellent stability make it highly advantageous in many applications, particularly where minimal perturbation of the biomolecule is desired.[1][16]

Troubleshooting and Field-Proven Insights

-

Low Labeling Efficiency (NHS Step) :

-

Cause : Hydrolysis of the NHS ester.

-

Solution : Ensure the reagent is handled in anhydrous conditions. Prepare the stock solution immediately before use. Lower the reaction pH to 7.2-7.5 and increase the incubation time. Increase the molar excess of the NHS ester reagent.[7]

-

Cause : Competing nucleophiles in the buffer.

-

Solution : Confirm the buffer is free of primary amines (Tris, glycine).[13] Perform a buffer exchange on the protein sample prior to labeling.

-

-

Low Conjugation Yield (SPAAC Step) :

-

Cause : Insufficient incubation time or low reactant concentration.

-

Solution : Increase the incubation time and/or the molar excess of the azide-containing reagent. Concentrate the reactants if possible.

-

Cause : Steric hindrance.

-

Solution : The PEG12 linker is designed to mitigate this, but if problems persist, ensure the azide is on an accessible part of the binding partner.

-

-

Protein Aggregation/Precipitation :

-

Cause : High concentration of organic solvent (DMSO/DMF) or modification of critical lysine residues affecting protein folding.

-

Solution : Keep the final organic solvent concentration below 10%. Reduce the molar excess of the NHS ester to lower the degree of labeling. Perform the reaction at 4°C. The hydrophilic PEG12 linker helps reduce aggregation.[21]

-

Chapter 5: Visualization of Core Mechanisms

Conclusion

The endo-BCN-PEG12-NHS ester is a sophisticated and versatile chemical tool that empowers researchers to construct complex bioconjugates with high precision and efficiency. By providing distinct functionalities for amine coupling and copper-free click chemistry, bridged by a solubilizing PEG linker, it opens avenues for advanced applications in drug development, diagnostics, and fundamental biological discovery. A thorough understanding of the underlying chemical principles and the causality behind experimental choices, as detailed in this guide, is the key to unlocking its full potential.

References

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

-

van Delft, F. L., et al. (2011). Oligonucleotide Tagging for Copper-Free Click Conjugation. Molecules, 16(1), 735-745. Retrieved from [Link]

-

Park, S. B., et al. (2023). Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. Journal of the American Chemical Society. Retrieved from [Link]

-

Svatunek, D., et al. (2018). Strain‐promoted alkyne–azide cycloaddition (SPAAC). ResearchGate. Retrieved from [Link]

-

Wilkovitsch, M., et al. (2020). Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. ResearchGate. Retrieved from [Link]

-

Codelli, J. A., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(38), 8934-8938. Retrieved from [Link]

-

Creative Biolabs. (n.d.). endo-BCN-PEG4-NHS ester (CAT#: ADC-L-Y0110). Retrieved from [Link]

-

Zhang, G., et al. (2018). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. ACS Central Science, 4(12), 1675-1683. Retrieved from [Link]

-

AxisPharm. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved from [Link]

-

AxisPharm. (n.d.). BCN-PEG Click Chemistry Linker Reagents. Retrieved from [Link]

-

protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]

-

AxisPharm. (n.d.). endo-BCN-PEG12-NHS ester, CAS 2183440-26-6. Retrieved from [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Uttamapinant, C., et al. (2022). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Current Protocols, 2(10), e569. Retrieved from [Link]

-

Pinto, C. G., et al. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Chemical Reviews. Retrieved from [Link]

-

Cordes, T., et al. (2025). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. Retrieved from [Link]

-

Mikula, H., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ResearchGate. Retrieved from [Link]

-

Dieterich, D. C., et al. (2010). BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes. Nature Protocols, 5(5), 897-906. Retrieved from [Link]

-

PP Notes. (2022, September 2). Protein Purification & Identification | Molecular Biology 12. YouTube. Retrieved from [Link]

-

The Bumbling Biochemist. (n.d.). Protein expression and purification. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 3. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]

- 5. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]

- 6. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]

- 7. glenresearch.com [glenresearch.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. neb.com [neb.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 20. endo-BCN-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 21. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 22. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 23. purepeg.com [purepeg.com]

- 25. glenresearch.com [glenresearch.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. broadpharm.com [broadpharm.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. biorxiv.org [biorxiv.org]

- 30. researchgate.net [researchgate.net]

Introduction: The Molecular Architecture and Strategic Utility

An In-Depth Technical Guide to the Safety and Handling of endo-BCN-PEG12-NHS Ester

Endo-BCN-PEG12-NHS ester is a heterobifunctional crosslinker engineered for advanced bioconjugation strategies, particularly in the fields of proteomics, diagnostics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] Its molecular design features three distinct components:

-

An N-hydroxysuccinimide (NHS) Ester: A well-established reactive group for the efficient and covalent modification of primary amines, such as those found on the side chain of lysine residues in proteins.[1][3]

-

An endo-Bicyclononyne (BCN) Group: A strained cyclooctyne that serves as a powerful reaction partner in copper-free click chemistry, enabling highly specific and bioorthogonal conjugation to azide-modified molecules.[1][2][]

-

A Polyethylene Glycol (PEG12) Spacer: A 12-unit PEG chain that enhances aqueous solubility, improves the pharmacokinetic properties of the resulting conjugate, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[1]

This guide provides a comprehensive overview of the core chemical principles, safety and handling protocols, and experimental workflows essential for the effective and safe use of this versatile reagent.

Core Chemical Principles: A Duality of Function

The utility of endo-BCN-PEG12-NHS ester stems from its dual-reactive nature, allowing for sequential or one-pot, two-step conjugations. Understanding the mechanism and optimal conditions for each reactive handle is paramount for experimental success.

The Amine-Reactive N-hydroxysuccinimide (NHS) Ester

The NHS ester facilitates the formation of a stable amide bond with primary amines (-NH₂). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester.[5][6] This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group.[5][6]

Caption: NHS ester reaction with a primary amine.

Causality of Experimental Choices:

-

pH is the Critical Parameter: The reaction's efficiency is a balancing act. Below pH 7, primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic, drastically slowing the reaction.[5] Above pH 8.5, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—accelerates significantly, consuming the reagent before it can react with the target amine.[5][7][8] The optimal pH range is therefore typically 7.2 to 8.5.[7][8]

-

Buffer Selection: Amine-containing buffers such as Tris or glycine are incompatible as they will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[5][8][9] Phosphate-buffered saline (PBS), bicarbonate, or HEPES buffers are recommended.[5]

Table 1: Hydrolytic Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |

|---|---|---|---|

| 7.0 | 0 | 4-5 hours | [7] |

| 7.0 | Ambient | ~1 hour | [5] |

| 8.0 | 4 | ~1 hour | [5] |

| 8.6 | 4 | 10 minutes |[7] |

The Bioorthogonal endo-Bicyclononyne (BCN) Group

The BCN moiety reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[2][10] The reaction's driving force is the significant ring strain (~18 kcal/mol) inherent to the cyclooctyne, which dramatically lowers the activation energy of the [3+2] cycloaddition.[10]

This reaction is highly selective and proceeds rapidly at physiological temperature and pH without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[2][][10] The mechanism is a concerted 1,3-dipolar cycloaddition, forming a stable triazole linkage.[10][11]

Caption: General workflow for a two-step bioconjugation.

Reagent Preparation (Stock Solution)

-

Equilibrate: Remove the vial of endo-BCN-PEG12-NHS ester from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening. [9][12]2. Dissolve: Briefly centrifuge the vial to collect all the powder at the bottom. Add anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM). [12]Mix by gentle vortexing or pipetting. This stock solution should be used immediately. [8]

Step 1 Protocol: NHS Ester Conjugation to a Primary Amine

-

Buffer Exchange: Ensure your protein or amine-containing molecule is in an amine-free buffer at the desired pH (e.g., PBS, pH 7.2-8.0).

-

Calculate Molar Excess: A 10- to 20-fold molar excess of the BCN-PEG-NHS ester over the protein is a common starting point. [5]This may require optimization based on the number of available amines and the desired degree of labeling.

-

Reaction: Add the calculated volume of the BCN-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should be kept below 10% (v/v) to avoid protein denaturation. [2][5]4. Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing. [5]5. Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. [5]Incubate for an additional 15-30 minutes at room temperature.

Step 2 Protocol: SPAAC "Click" Reaction

-

Purification (Optional but Recommended): Remove the excess, unreacted BCN-PEG-NHS ester and the NHS byproduct from the BCN-labeled protein using a desalting column (size-exclusion chromatography) or dialysis. [5]This prevents the excess linker from reacting with your azide molecule in the next step.

-

SPAAC Reaction: Add the azide-functionalized molecule of interest to the purified BCN-labeled protein. A 2- to 10-fold molar excess of the azide component is a typical starting point. [2]3. Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing. [2]The reaction time depends on the concentration and reactivity of the specific BCN and azide pair.

Purification and Analysis

-

Final Purification: Purify the final conjugate to remove any unreacted azide molecule and other reagents. The method will depend on the properties of the conjugate (e.g., size-exclusion chromatography, affinity chromatography).

-

Characterization: Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and/or mass spectrometry.

Applications in Research and Drug Development

The unique properties of endo-BCN-PEG12-NHS ester make it a valuable tool for several advanced applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a BCN handle to an antibody via its lysine residues. A potent cytotoxic drug, modified with an azide, can then be "clicked" onto the antibody, creating a targeted therapeutic agent. [1]* Probe Development and Imaging: Fluorophores, biotin tags, or other reporter molecules functionalized with an azide can be attached to BCN-labeled proteins or cells for use in bio-imaging and diagnostic assays. [1]* Drug Delivery: The hydrophilic PEG spacer can improve the solubility and circulation half-life of conjugated therapeutics. [1]

References

-

endo-BCN-PEG12-NHS ester, CAS 2183440-26-6. AxisPharm. [Link]

-

Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. ResearchGate. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

endo BCN-PEG12-NHS Ester. Precise PEG. [Link]

-

Materials Safety Data Sheet - endo-BCN-PEG12-NHS. Xi'an ruixi Biological Technology Co. [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. [Link]

-

Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Wisconsin Department of Natural Resources. [Link]

-

How To Dispose Of Polyethylene Glycol 3350?. Chemistry For Everyone - YouTube. [Link]

-

How to dispose of these chemicals?. Reddit r/AskChemistry. [Link]

-

BCN-PEG Click Chemistry Linker Reagents. AxisPharm. [Link]

-

How To Dispose Of Polyethylene Glycol?. Chemistry For Everyone - YouTube. [Link]

-

BCN PEG linkers. BorenPharm. [Link]

-

Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]

Sources

- 1. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to endo-BCN-PEG12-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of endo-BCN-PEG12-NHS ester, a versatile heterobifunctional crosslinker designed for researchers, chemists, and drug development professionals. We will delve into its core attributes, mechanistic principles, and field-proven applications, offering a robust framework for its successful implementation in complex bioconjugation workflows.

Core Concepts: The Molecular Architecture and Functionality

Endo-BCN-PEG12-NHS ester is an advanced chemical tool engineered for two-step sequential bioconjugation. Its structure is tripartite, consisting of an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a bicyclo[6.1.0]nonyne (BCN) moiety. This design enables the covalent linkage of two distinct molecules with high efficiency and specificity.

The primary utility of this linker lies in its ability to first react with a biomolecule containing primary amines (e.g., proteins, antibodies) via its NHS ester, and subsequently conjugate to a second molecule bearing an azide group through its BCN moiety in a copper-free click chemistry reaction.

Key Physicochemical Properties

A clear understanding of the linker's fundamental properties is critical for experimental design and execution. The quantitative data for endo-BCN-PEG12-NHS ester are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | ~891.02 g/mol | [1][2][3] |

| Molecular Formula | C₄₂H₇₀N₂O₁₈ | [1][2][3] |

| CAS Number | 2702973-70-2 or 2183440-26-6 | [1][3][4][5][6] |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | [7] |

| Storage Conditions | Store at -20°C, desiccated | [8][9] |

Note on CAS Numbers: It is important for researchers to be aware that two distinct CAS numbers are associated with this reagent by different commercial suppliers.[1][5][6] Always refer to the documentation provided by your specific vendor for the definitive identifier.

The Chemistry of Conjugation: Mechanistic Insights

The efficacy of endo-BCN-PEG12-NHS ester is rooted in two robust and orthogonal chemical reactions: NHS ester-mediated acylation and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Stage 1: Amine-Reactive NHS Ester Coupling

The NHS ester is a highly efficient functional group for targeting primary amines (-NH₂), which are abundantly available on the surface of proteins at the N-terminus and on the side chains of lysine residues.[10]

The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[10][11]

Caption: NHS Ester Amine Coupling Mechanism.

Causality Behind Experimental Choices:

-

pH is Critical: The reaction is highly pH-dependent. The target primary amines must be deprotonated to be nucleophilic. Therefore, a pH range of 7.2 to 8.5 is optimal.[10][12] At lower pH, the amine is protonated (-NH₃⁺) and non-reactive.

-